molecular formula C15H27NO3 B6219419 tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate CAS No. 2137841-10-0

tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate

Cat. No. B6219419
CAS RN: 2137841-10-0
M. Wt: 269.4
InChI Key:
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Description

The compound “tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate” is an organic compound. It is also known as “N-tert-butoxycarbonyl-2-aminoacetaldehyde” in English .


Synthesis Analysis

The synthesis of similar compounds involves reactions with various reagents. For example, the synthesis of “N-(tert-butoxycarbonyl)ethanolamine” involves adding benzyl chloride to diethanolamine, heating to reflux for 1-1.5 hours, cooling to 23-28°C, adding sulfuryl chloride, reacting with liquid ammonia for 2.5-3.5 hours after the reaction is complete, cooling to 23-28°C, adding di-tert-butyl carbonate, stirring for 0.5-1 hour, and removing the benzyl group with hydrogen .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, “tert-butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been predicted. For example, “tert-butyl N-(2-oxoethyl)carbamate” has a predicted density of 1.035±0.06 g/cm3, a boiling point of 237.2±23.0 °C, a flash point of >230°F, and a vapor pressure of 0.0454mmHg at 25°C .

Safety and Hazards

“N-tert-butoxycarbonyl-2-aminoacetaldehyde” is generally considered to have low toxicity, but safe handling is still necessary. Avoid contact with skin and eyes, and maintain good ventilation conditions. If accidental contact or inhalation occurs, wash immediately or seek medical treatment .

Future Directions

The compound and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities, suggesting potential future directions for research and application .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate involves the reaction of tert-butyl carbamate with 4,4-dimethyl-1-(2-oxoethyl)cyclohexanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a base such as sodium hydride (NaH) to form the final product.", "Starting Materials": ["tert-butyl carbamate", "4,4-dimethyl-1-(2-oxoethyl)cyclohexanecarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "sodium hydride (NaH)"], "Reaction": ["Step 1: Dissolve tert-butyl carbamate in a dry solvent such as dichloromethane (DCM) and add DCC and DMAP. Stir the mixture at room temperature for 30 minutes to activate the carbamate group.", "Step 2: Add 4,4-dimethyl-1-(2-oxoethyl)cyclohexanecarboxylic acid to the reaction mixture and stir at room temperature for 24 hours to form the intermediate.", "Step 3: Add NaH to the reaction mixture to deprotonate the intermediate and form the final product, tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate.", "Step 4: Purify the product by column chromatography using a suitable solvent system." ] }

CAS RN

2137841-10-0

Molecular Formula

C15H27NO3

Molecular Weight

269.4

Purity

95

Origin of Product

United States

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